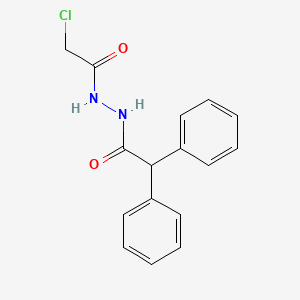
N'-(chloroacetyl)-2,2-diphenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(chloroacetyl)-2,2-diphenylacetohydrazide is an organic compound characterized by the presence of a chloroacetyl group attached to a hydrazide moiety, which is further connected to a 2,2-diphenylacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(chloroacetyl)-2,2-diphenylacetohydrazide typically involves the reaction of 2,2-diphenylacetic acid hydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,2-diphenylacetic acid hydrazide+chloroacetyl chloride→N’-(chloroacetyl)-2,2-diphenylacetohydrazide+HCl
The reaction is typically conducted in an inert solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of N’-(chloroacetyl)-2,2-diphenylacetohydrazide may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(chloroacetyl)-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Condensation reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Condensation reactions: Aldehydes or ketones are used as reactants, often in the presence of an acid or base catalyst.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of N’-(chloroacetyl)-2,2-diphenylacetohydrazide.
Condensation reactions: Hydrazones and related compounds.
Oxidation and reduction: Various oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
N’-(chloroacetyl)-2,2-diphenylacetohydrazide has several applications in scientific research:
Medicinal chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N’-(chloroacetyl)-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The diphenylacetyl moiety may contribute to the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(chloroacetyl)-2,2-diphenylacetamide
- N’-(chloroacetyl)-2,2-diphenylacetoamide
- N’-(chloroacetyl)-2,2-diphenylacetohydrazine
Uniqueness
N’-(chloroacetyl)-2,2-diphenylacetohydrazide is unique due to the presence of both a chloroacetyl group and a hydrazide moiety, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
N'-(2-chloroacetyl)-2,2-diphenylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c17-11-14(20)18-19-16(21)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAMXCRTIAIZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
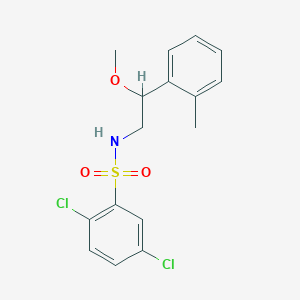
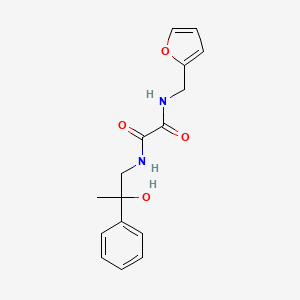


![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2604833.png)
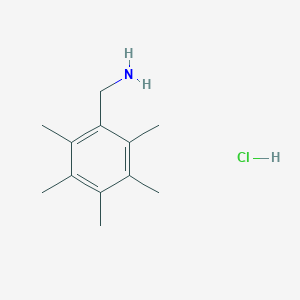
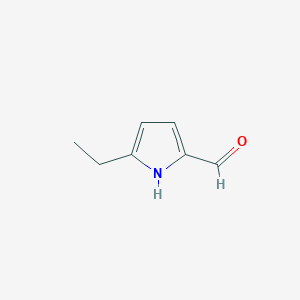
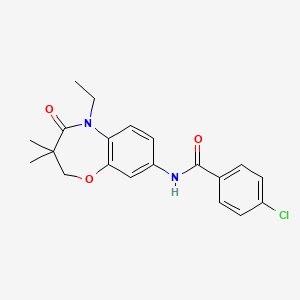

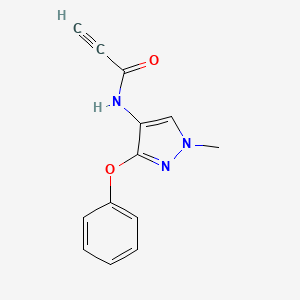
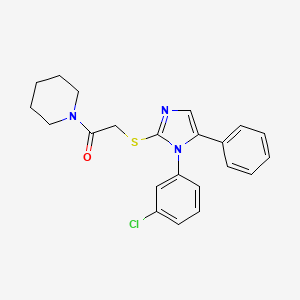
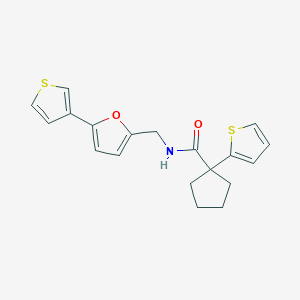
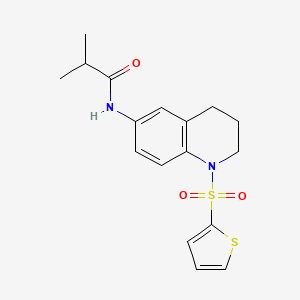
![1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
